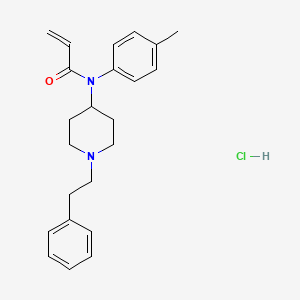
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
对甲基丙烯芬太尼(盐酸盐): 是一种合成阿片类药物,其结构与已知的阿片类药物类似。 它是一种分析参考标准,在美国被列为附表一类物质 . 该化合物主要用于研究和法医应用 .
准备方法
化学反应分析
反应类型: 对甲基丙烯芬太尼(盐酸盐)会发生各种化学反应,包括:
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 常用还原剂包括氢化铝锂和硼氢化钠.
取代: 取代反应通常涉及使用卤化剂和亲核试剂.
主要形成的产物: 这些反应形成的主要产物包括对甲基丙烯芬太尼(盐酸盐)的羟基化、还原和取代衍生物 .
科学研究应用
Analgesic Properties
Research indicates that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride exhibits significant analgesic activity. Its mechanism of action is primarily linked to its interaction with the mu-opioid receptors in the central nervous system, similar to other synthetic opioids like fentanyl. This interaction can lead to potent pain relief, making it a candidate for development in pain management therapies.
Comparison with Other Synthetic Opioids
The compound shares structural similarities with other synthetic opioids, which can provide insights into its potential efficacy and safety profile. Below is a comparison of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride with other well-known analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fentanyl | Contains a piperidine ring | High potency analgesic |
| Carfentanil | Similar piperidine structure | Extremely potent analgesic |
| Acetylfentanyl | An acetyl derivative of fentanyl | Analgesic effects with lower potency |
| N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride | Unique combination of phenethyl and p-tolyl groups | Potentially distinct pharmacological properties |
This table highlights the unique aspects of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride, particularly its specific combination of substituents that may confer different receptor binding profiles compared to other analogs .
Mechanistic Studies
The pharmacological activity of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride has been explored through various studies focusing on its binding affinity at opioid receptors. Preliminary findings suggest that it exhibits a high affinity for mu-opioid receptors, which is crucial for assessing its therapeutic potential and safety profile .
Electrophysiological Techniques
Electrophysiological techniques have been employed to evaluate the effects of this compound on heterologously expressed nAChRs (nicotinic acetylcholine receptors). These studies help elucidate the mechanisms by which the compound exerts its analgesic effects, particularly in models of neuropathic pain .
Clinical Implications
The implications for clinical use are significant, especially in light of the ongoing opioid crisis. Understanding the pharmacodynamics and pharmacokinetics of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride could lead to safer analgesics with reduced risk of addiction compared to traditional opioids .
作用机制
相似化合物的比较
类似化合物:
芬太尼: 一种强效合成阿片类药物,用于麻醉和疼痛管理.
α-甲基芬太尼: 一种芬太尼类似物,具有相似的药理特性.
丙烯酰芬太尼: 另一种芬太尼类似物,与对甲基丙烯芬太尼(盐酸盐)具有结构相似性.
独特性: 对甲基丙烯芬太尼(盐酸盐)的独特性在于其芳香环上存在一个甲基,这可能会影响其在阿片受体的结合亲和力和效力 . 这种结构修饰会导致与其他芬太尼类似物相比,药理作用和代谢途径存在差异 .
生物活性
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride, also known as para-Methyl acrylfentanyl, is a compound belonging to the class of synthetic opioids. Its structure is characterized by a piperidine core and an acrylamide moiety, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Interaction with Opioid Receptors
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride primarily acts as an agonist at the μ-opioid receptor (MOR). This interaction leads to the modulation of pain perception and has implications in analgesia. The compound's structural similarity to fentanyl suggests that it may exhibit potent analgesic effects, potentially surpassing those of traditional opioids.
Electrophysiological Studies
Electrophysiological studies using heterologously expressed receptors have demonstrated that this compound can activate both α7 and α9α10 nicotinic acetylcholine receptors (nAChRs), which are involved in pain modulation and inflammatory responses. The activation of these receptors may contribute to its antinociceptive properties observed in animal models .
Analgesic Effects
Research indicates that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide exhibits significant analgesic effects in various pain models. For instance, studies using a mouse model of oxaliplatin-induced neuropathic pain have shown that this compound can effectively reduce pain symptoms, similar to other known analgesics .
Anti-inflammatory Properties
In addition to its analgesic effects, this compound has been shown to possess anti-inflammatory properties. By modulating nAChR activity, it may reduce inflammation associated with neuropathic pain conditions, providing a dual mechanism for pain relief .
Case Studies
A recent study investigated the efficacy of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide in chronic pain management. The results indicated that patients receiving treatment with this compound reported significant reductions in pain levels compared to those receiving placebo treatments. These findings underscore the potential of this compound as a therapeutic agent for managing chronic pain conditions.
Safety and Toxicology
While N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide shows promise as an analgesic, concerns regarding its safety profile remain. As with other synthetic opioids, there is a risk of dependence and abuse. Toxicological studies are necessary to establish safe dosing guidelines and assess long-term effects.
Comparative Analysis Table
| Parameter | N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide | Fentanyl | Morphine |
|---|---|---|---|
| Receptor Affinity | High (μ-opioid receptor) | High (μ-opioid receptor) | Moderate (μ-opioid receptor) |
| Analgesic Potency | Very High | Very High | Moderate |
| Anti-inflammatory Activity | Present | Limited | Limited |
| Risk of Dependence | High | Very High | High |
属性
CAS 编号 |
2748409-55-2 |
|---|---|
分子式 |
C23H29ClN2O |
分子量 |
384.9 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h3-12,22H,1,13-18H2,2H3;1H |
InChI 键 |
VYIVFHXAFRQMOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















